molecular formula C12H19N5 B7679228 5-Amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile

5-Amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile

Cat. No.: B7679228
M. Wt: 233.31 g/mol
InChI Key: BCEHSVUPFHYXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific research community. It is a potent inhibitor of certain enzymes and has been studied extensively for its potential applications in various fields, including medicine and agriculture. In

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile involves its ability to inhibit certain enzymes such as JNK and GSK-3. These enzymes play a crucial role in several cellular processes such as apoptosis, inflammation, and glucose metabolism. By inhibiting these enzymes, this compound can modulate these processes and potentially treat diseases associated with their dysregulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-Amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for the study of 5-Amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile. One area of research is in the development of more potent and selective inhibitors of JNK and GSK-3. Another area of research is in the identification of new targets for this compound, which could potentially lead to the discovery of new treatments for various diseases. Additionally, the potential use of this compound in agriculture as a pesticide or herbicide is also an area of interest.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various scientific research applications. Its ability to inhibit certain enzymes makes it a valuable tool for studying the role of these enzymes in various diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and to identify new targets for its use.

Synthesis Methods

The synthesis of 5-Amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile involves a multistep process that requires several reagents and solvents. The most common method of synthesis involves the reaction of 3-methyl-1-(2-pyridyl)pyrazole-4-carbonitrile with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

5-Amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile has been extensively studied for its potential applications in various fields. One of the main areas of research is in the field of medicine, where it has shown promise as a potential treatment for several diseases. It has been studied as an inhibitor of certain enzymes such as c-Jun N-terminal kinase (JNK) and glycogen synthase kinase 3 (GSK-3), which are involved in the pathogenesis of several diseases such as cancer, Alzheimer's disease, and diabetes.

Properties

IUPAC Name

5-amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-10-11(9-13)12(14)17(15-10)8-7-16-5-3-2-4-6-16/h2-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEHSVUPFHYXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)CCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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